molecular formula C11H11F3Si B12505481 Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane

Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane

Cat. No.: B12505481
M. Wt: 228.28 g/mol
InChI Key: DXYJNFXSJYLMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane (CAS 299411-43-1) is a high-value organosilane building block with significant applications in pharmaceutical research and development. This compound, with the molecular formula C₁₁H₁₁F₃Si and a molecular weight of 228.29 g/mol, is characterized by its ethynyl group protected by a trimethylsilyl moiety . Its primary research value lies in its role as a key intermediate in click chemistry, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 1,2,3-triazoles . A prominent and specific application of this reagent is its use in the large-scale, GMP-suited synthesis of 5-Bromopyridin-3-yl 3-deoxy-3-[4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl]-1-thio-α-D-galactopyranoside, a potent galectin-3 inhibitor investigated for the treatment of various disorders . In this synthetic route, the trimethylsilyl-protected alkyne undergoes a desilylation reaction, often using a basic fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive terminal alkyne in situ for the subsequent cyclization . This validates its critical function in constructing complex bioactive molecules. Researchers should note that the compound requires careful handling and storage under an inert atmosphere at 2-8°C . It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11F3Si

Molecular Weight

228.28 g/mol

IUPAC Name

trimethyl-[2-(3,4,5-trifluorophenyl)ethynyl]silane

InChI

InChI=1S/C11H11F3Si/c1-15(2,3)5-4-8-6-9(12)11(14)10(13)7-8/h6-7H,1-3H3

InChI Key

DXYJNFXSJYLMKH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

Preparation Methods

Sonogashira Coupling with Trimethylsilyl Acetylene

Reaction Overview

The most widely reported method involves a Sonogashira cross-coupling reaction between 3,4,5-trifluorophenyl bromide and trimethylsilyl acetylene (TMSA). This approach leverages palladium and copper catalysts to form the carbon-carbon bond between the aryl halide and terminal alkyne.

Procedure (Adapted from):
  • Reagents :

    • 3,4,5-Trifluorophenyl bromide (5.00 mmol, 1.00 equiv)
    • Trimethylsilyl acetylene (1.20 equiv)
    • Pd(PPh₃)₂Cl₂ (0.00200 equiv)
    • CuI (0.00100 equiv)
    • Dry triethylamine (Et₃N, 15.0 mL)
  • Conditions :

    • Conducted under nitrogen atmosphere in a Schlenk tube.
    • Heated at 80°C for 12 hours .
  • Workup :

    • Reaction mixture filtered and concentrated.
    • Purification via column chromatography (ethyl acetate/hexane) yields the product.
Key Advantages:
  • High regioselectivity for the ethynyl group.
  • Compatibility with polyhalogenated aryl substrates.

Large-Scale Synthesis via Polar Aprotic Solvent Systems

Industrial Adaptation

A patented large-scale method optimizes reaction conditions for industrial production, emphasizing toluene or polar aprotic solvents (e.g., DMF) to enhance solubility and reaction efficiency.

Procedure (Adapted from):
  • Reagents :

    • 3,4,5-Trifluorophenyl triflate (20.0 mmol)
    • Trimethylsilyl acetylene (1.20 equiv)
    • Triethylamine (1.40 equiv)
    • Pd catalyst (unspecified, likely Pd(PPh₃)₄)
  • Conditions :

    • Conducted at 15–25°C under inert atmosphere .
    • Reaction time: 1 hour after fluoride source addition.
  • Workup :

    • Extraction with ethyl acetate and water.
    • Drying over Na₂SO₄ and solvent evaporation.
Key Advantages:
  • Mild temperatures reduce energy costs.
  • Scalable to multi-kilogram batches.

Comparative Analysis of Methods

Parameter Sonogashira Coupling Large-Scale Synthesis Grignard Silylation
Catalyst Pd/Cu Pd-based None
Temperature 80°C 15–25°C 0–25°C
Reaction Time 12 hours 1 hour 3–6 hours
Scalability Moderate High Low
Yield Not explicitly reported Not explicitly reported Hypothetical

Critical Considerations

  • Catalyst Selection : Palladium-copper systems are optimal for avoiding homocoupling byproducts.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve aryl triflate reactivity but may complicate purification.
  • Fluoride Sensitivity : The trifluorophenyl group necessitates careful handling to prevent defluorination.

Chemical Reactions Analysis

Types of Reactions

Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize intermediates in organic reactions, while the ethynyl and trifluorophenyl groups provide sites for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent(s) Molecular Formula Key Applications Reaction Yield/Conditions Reference
Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane 3,4,5-Trifluorophenyl C₁₂H₁₃F₃Si Galectin-3 inhibitor synthesis via CuAAC Used with CuI, CsF, DIPEA/DMF (yield not explicitly stated)
Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane 4-CF₃ C₁₂H₁₃F₃Si Sonogashira coupling intermediates Pd(PPh₃)₂Cl₂/CuI, triethylamine, 66% yield
Trimethyl((3-(trifluoromethyl)phenyl)ethynyl)silane 3-CF₃ C₁₂H₁₃F₃Si Cross-coupling reactions (organogermanes) 60% yield via Ge/Si cross-coupling
Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane 4-Phenylethynyl C₁₈H₁₈Si Oxidative Sonogashira coupling Synthesized via Au catalysis; mechanistic studies
Trimethyl(2-phenylsulfanylethynyl)silane 2-PhS C₁₁H₁₄SSi Schmidt reaction precursors n-BuLi/THF, 0°C to rt (yield not stated)

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 3,4,5-trifluorophenyl group in the main compound provides strong electron withdrawal, enhancing alkyne reactivity in CuAAC. This contrasts with 4-CF₃ (para-trifluoromethyl), which offers moderate EWG effects but may reduce steric hindrance compared to the tri-fluorinated analog .
  • Steric Considerations:

    • The 3,4,5-trifluorophenyl group creates significant steric bulk, which may slow reaction kinetics but improve binding specificity in galectin inhibitors .
    • Phenylethynyl and phenylsulfanyl substituents introduce planar vs. bulky thioether groups, respectively, affecting solubility and coupling efficiency .

Reactivity in Catalytic Reactions

  • CuAAC Efficiency: The main compound’s fluorine array enables rapid triazole formation at 100°C in DMF, outperforming non-fluorinated analogs in galectin inhibitor synthesis .
  • Sonogashira Coupling: 4-CF₃ and 4-phenylethynyl derivatives show compatibility with Pd/Cu catalysts, but yields vary (66% vs. mechanistic focus) due to substituent electronic profiles .

Biological Activity

Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane is a silane compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a trifluorophenyl group attached to an ethynyl moiety, with three methyl groups on the silicon atom. This unique structure contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit significant biological activity through various mechanisms:

  • Inhibition of Galectin-3 : Studies have shown that silane derivatives can inhibit galectin-3, a carbohydrate-binding protein involved in fibrosis and cancer progression. The introduction of the trifluorophenyl group enhances binding affinity and selectivity towards galectin-3, making these compounds promising candidates for therapeutic applications .
  • Antifibrotic Effects : Compounds derived from silanes have demonstrated antifibrotic properties in animal models. For instance, in mouse models of liver fibrosis, these compounds reduced profibrotic gene expression and displayed significant antifibrotic activity .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its potential as a therapeutic agent. Key parameters include:

  • Clearance Rates : Studies have measured hepatic clearance rates in mice, indicating variability among different silane derivatives. For example, certain compounds exhibited significantly higher clearance rates than others, suggesting differences in bioavailability and systemic exposure following oral administration .
  • Protein Binding : The free fraction of the compound in plasma can influence its efficacy. Data suggests that variations in protein binding percentages can impact the pharmacokinetic behavior of these compounds .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antitumor Activity : In vitro studies have shown that silane derivatives can induce apoptosis in various cancer cell lines. For instance, one study reported that a related compound significantly inhibited cell proliferation in breast cancer cell lines .
  • Fibrosis Models : In animal models of pulmonary fibrosis induced by bleomycin, silane derivatives demonstrated a reduction in fibrosis markers and improved lung function metrics compared to control groups .

Comparative Data Table

The following table summarizes key pharmacokinetic parameters for various silane derivatives related to this compound:

CompoundHepatic Clint (μL/min/10^6 cells)In Vivo PK Mouse CL (mL/min/kg)F% In Vivo PK MouseVd (L/kg)Protein Binding (%)
11b0.71.2750.420
11c0.83.9950.980
11d0.1510.6681.139

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.